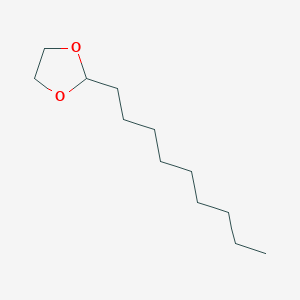

![molecular formula C12H30N2O6P2 B1664169 Éster dietílico del ácido [4-(dietoxi-fosforilamino)-butil]-fosfórico CAS No. 720707-93-7](/img/structure/B1664169.png)

Éster dietílico del ácido [4-(dietoxi-fosforilamino)-butil]-fosfórico

Descripción general

Descripción

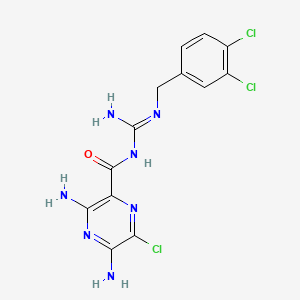

“[4-(Diethoxy-phosphorylamino)-butyl]-phosphoramidic acid diethyl ester” is a biochemical used for proteomics research . It has a molecular formula of C12H30N2O6P2 .

Molecular Structure Analysis

The molecule contains a total of 51 bonds. There are 21 non-H bonds, 2 multiple bonds, 15 rotatable bonds, and 2 double bonds .Physical And Chemical Properties Analysis

“[4-(Diethoxy-phosphorylamino)-butyl]-phosphoramidic acid diethyl ester” has a molecular weight of 360.33 . The predicted density is 1.133±0.06 g/cm3, and the predicted boiling point is 414.9±55.0 °C .Aplicaciones Científicas De Investigación

Degradación de proteínas dirigida

El bis(fosforamidato) de butano-1,4-diilo tetraetil se usa principalmente como un enlace PROTAC. Los PROTAC (quiméricas de direccionamiento de proteólisis) son moléculas diseñadas para degradar proteínas diana específicas dentro de la célula . Funcionan conectando un ligando para una ligasa de ubiquitina E3 a un ligando para la proteína diana, marcando así la diana para su degradación por el proteasoma .

Investigación en terapia del cáncer

En la terapia del cáncer, la capacidad de degradar selectivamente las proteínas oncogénicas presenta una ventaja terapéutica significativa. El bis(fosforamidato) de butano-1,4-diilo tetraetil se puede utilizar para crear PROTAC que se dirigen y degradan proteínas que se sobreexpresan o mutan en las células cancerosas, lo que podría conducir a tratamientos novedosos contra el cáncer .

Estudios de enfermedades neurodegenerativas

Los PROTAC sintetizados utilizando bis(fosforamidato) de butano-1,4-diilo tetraetil se pueden aplicar en el estudio de enfermedades neurodegenerativas. Al dirigirse a proteínas que se agregan anormalmente en enfermedades como el Alzheimer o el Parkinson, los investigadores pueden investigar el potencial terapéutico de la degradación de proteínas en estas condiciones .

Investigación en transducción de señales

Este compuesto se puede utilizar para sintetizar PROTAC que se dirigen a proteínas clave implicadas en las vías de transducción de señales. Esta aplicación es crucial para comprender cómo las células responden a varios estímulos y para identificar posibles puntos de intervención en enfermedades donde estas vías están desreguladas .

Modulación de la respuesta inmunitaria

La modulación de las respuestas inmunitarias a través de la degradación de proteínas dirigida es otra aplicación prometedora. Los PROTAC basados en bis(fosforamidato) de butano-1,4-diilo tetraetil pueden degradar proteínas que desempeñan un papel en la evasión inmunitaria por parte de patógenos o en trastornos autoinmunitarios .

Investigación cardiovascular

En la investigación cardiovascular, los PROTAC se pueden diseñar para degradar proteínas que contribuyen a las enfermedades cardíacas. Por ejemplo, dirigirse a proteínas que regulan el metabolismo del colesterol o la presión arterial podría conducir a nuevos tratamientos para la aterosclerosis o la hipertensión .

Investigaciones sobre trastornos metabólicos

El bis(fosforamidato) de butano-1,4-diilo tetraetil también se puede utilizar para explorar trastornos metabólicos. Al degradar proteínas que están involucradas en las vías metabólicas, los investigadores pueden estudiar los efectos en condiciones como la diabetes o la obesidad .

Investigación en enfermedades infecciosas

Finalmente, en el campo de las enfermedades infecciosas, los PROTAC pueden dirigirse a proteínas de patógenos o proteínas del huésped que el patógeno explota. Este enfoque podría conducir a nuevas estrategias antivirales o antibacterianas .

Safety and Hazards

Mecanismo De Acción

Target of Action

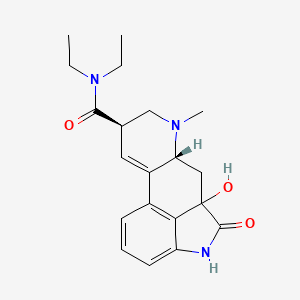

Tetraethyl butane-1,4-diylbis(phosphoramidate) is a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase , and the other is for the target protein .

Mode of Action

The compound interacts with its targets by exploiting the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The E3 ubiquitin ligase ligand recruits an E3 ubiquitin ligase, while the target protein ligand binds to the target protein . This brings the target protein in close proximity to the E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, and its manipulation allows for the selective degradation of specific target proteins .

Pharmacokinetics

As a protac linker, its adme properties would be crucial in determining the bioavailability of the resulting protac molecule .

Result of Action

The result of the compound’s action is the selective degradation of the target protein . This can lead to changes in cellular processes in which the target protein is involved .

Action Environment

The action of Tetraethyl butane-1,4-diylbis(phosphoramidate) can be influenced by various environmental factors. These could include the presence of the target protein and E3 ubiquitin ligase, the intracellular conditions affecting the ubiquitin-proteasome system, and the stability of the PROTAC molecule under physiological conditions .

Propiedades

IUPAC Name |

N,N'-bis(diethoxyphosphoryl)butane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H30N2O6P2/c1-5-17-21(15,18-6-2)13-11-9-10-12-14-22(16,19-7-3)20-8-4/h5-12H2,1-4H3,(H,13,15)(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NACGKSLVMQECFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

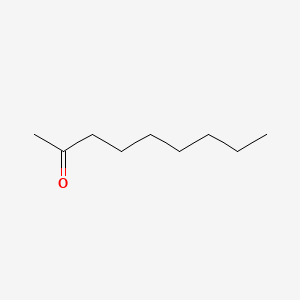

Canonical SMILES |

CCOP(=O)(NCCCCNP(=O)(OCC)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30N2O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,4S)-6-fluoro-2-methylspiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B1664088.png)

![(2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanal](/img/structure/B1664091.png)

![4-[methyl(Nitroso)amino]benzene-1,2-Diol](/img/structure/B1664103.png)